S-[(4-Chlorophenyl)methyl]-L-cysteine
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Overview
Description
S-[(4-Chlorophenyl)methyl]-L-cysteine: is an organic compound that features a cysteine molecule bonded to a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(4-Chlorophenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-[(4-Chlorophenyl)methyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds if they are formed.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
S-[(4-Chlorophenyl)methyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-[(4-Chlorophenyl)methyl]-L-cysteine involves its interaction with biological molecules. The compound can modify cysteine residues in proteins, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of S-[(4-Chlorophenyl)methyl]-L-cysteine.
L-Cysteine: The amino acid component of the compound.
S-Benzyl-L-cysteine: A similar compound where the phenyl group is not chlorinated.
Uniqueness
This compound is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and biological activities compared to its non-chlorinated analogs. This chlorination can enhance its reactivity and potential therapeutic effects.
Properties
CAS No. |
52386-79-5 |
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Molecular Formula |
C10H12ClNO2S |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
QREITNHXCAZZIW-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)N)Cl |
Origin of Product |
United States |
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